molecular formula C13H19NO2 B1268947 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol CAS No. 78510-05-1

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

Cat. No. B1268947
CAS RN: 78510-05-1
M. Wt: 221.29 g/mol
InChI Key: DTFPUFZXVSZQHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol" often involves multi-step processes that can include palladium-catalyzed cycloisomerization, allylic isomerization, or allylic nucleophilic substitution reactions. For instance, a novel two-step synthesis involving palladium-catalyzed cycloisomerization of phenols under basic conditions followed by acid-catalyzed isomerization or allylic nucleophilic substitution has been reported, highlighting the complexity and efficiency of modern synthetic routes (Gabriele, Mancuso, & Salerno, 2008).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Metallophthalocyanines : The compound 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol has been utilized in the synthesis of novel metallophthalocyanines. These compounds exhibit unique properties, including water solubility, making them potential candidates for applications in photodynamic therapy (PDT) (Göksel, Bıyıklıoğlu, & Durmuş, 2017).

Biological and Pharmacological Research

  • Antimicrobial Properties : A derivative of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol showed significant antimicrobial activity against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Şenkardeş et al., 2020).

Chemical Reactions and Properties

  • Role in High-Temperature Water Reactions : The compound has been studied for its behavior in high-temperature water reactions. Such studies are crucial for understanding the environmental impact and the potential for green chemistry applications (Bagnell, Cablewski, Strauss, & Trainor, 1996).

  • Electropolymerization Studies : Research involving derivatives of 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol in electropolymerization studies has been conducted. This research contributes to the development of advanced materials with specific electrical properties (Bıyıklıoğlu & Alp, 2017).

properties

IUPAC Name

1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFPUFZXVSZQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC=CC=C1CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349496
Record name 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol

CAS RN

78510-05-1
Record name 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GALT Selim - 2016 - fount.aucegypt.edu
Molecularly imprinted polymers (MIP) are highly promising materials that have many applications in different fields such as chromatography, catalysis, chemical and biochemical sensing…
Number of citations: 2 fount.aucegypt.edu

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